4-(2-Phenoxyethoxy)benzoic acid
CAS No.: 22219-63-2
Cat. No.: VC21294235
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22219-63-2 |
---|---|
Molecular Formula | C15H14O4 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | 4-(2-phenoxyethoxy)benzoic acid |
Standard InChI | InChI=1S/C15H14O4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) |
Standard InChI Key | MIFKBDZVXBJUFX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
Introduction
Basic Properties and Identification
4-(2-Phenoxyethoxy)benzoic acid is an organic compound with well-defined chemical and physical properties. This compound is typically observed as a white to off-white solid at room temperature . Its physical state contributes to its handling characteristics in laboratory and industrial settings.
The compound is precisely identified through various standardized classification systems. Its primary identifier is the Chemical Abstracts Service (CAS) registry number 22219-63-2, which provides a unique, unambiguous identifier for the chemical substance . The molecular formula for this compound is C₁₅H₁₄O₄, with a calculated molecular weight of 258.274 g/mol . This formula indicates the presence of 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms arranged in a specific structural configuration.
In addition to the CAS registry number, 4-(2-Phenoxyethoxy)benzoic acid is also cataloged in various chemical databases with specific identifiers. These include the European Community (EC) Number 667-065-0, DSSTox Substance ID DTXSID90298111, and ChEMBL ID CHEMBL1468732 . The compound is also known by several synonyms, including "Benzoic acid, 4-(2-phenoxyethoxy)-" which follows systematic naming conventions .
Chemical Structure and Characteristics
The molecular structure of 4-(2-Phenoxyethoxy)benzoic acid features a benzoic acid moiety with a 2-phenoxyethoxy substituent at the para position. This arrangement creates a molecule with distinct reactive sites and functional group characteristics .
The benzoic acid component contains a carboxylic acid (-COOH) group, which contributes significantly to the compound's acidic properties. This functional group can participate in hydrogen bonding and acid-base reactions, making it chemically reactive under appropriate conditions .
The 2-phenoxyethoxy group consists of a phenyl ring connected to the benzoic acid core via an ethoxy linkage and an oxygen atom. This structural feature enhances the compound's solubility in organic solvents while potentially affecting its biological interactions . The presence of multiple aromatic rings in the molecule allows for π-π stacking interactions, which can influence the compound's behavior in solution and its interactions with other aromatic systems .
Chemical Reactivity and Interactions
The chemical reactivity of 4-(2-Phenoxyethoxy)benzoic acid is largely dictated by its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, amidation, and reduction reactions .
The molecule's capacity for hydrogen bonding, particularly through the carboxylic acid group, influences its solubility profile and interactions with other molecules. This property is important when considering the compound's behavior in different solvents and its potential interactions with biological systems .
The phenoxyethoxy group introduces additional reactivity sites, particularly through the ether linkages. These sites may be susceptible to cleavage under specific conditions, potentially allowing for modification of the molecule's structure for various applications .
The aromatic rings in the compound can undergo typical aromatic substitution reactions, providing routes for further functionalization of the molecule. The π-π stacking interactions possible through these aromatic systems may influence the compound's crystal structure and packing arrangements in the solid state .
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